
2-Methyl-3-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-fluorophenylZinc bromide is an organozinc compound that has gained attention in the field of organic synthesis. It is used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds. The presence of both methyl and fluorine substituents on the phenyl ring imparts unique reactivity and selectivity to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-fluorophenylZinc bromide can be synthesized through the reaction of 2-methyl-3-fluorophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
2−Methyl-3-fluorophenyl bromide+Zn→2−Methyl-3-fluorophenylZinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining the inert atmosphere and precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-fluorophenylZinc bromide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions such as the Suzuki-Miyaura coupling . It can also participate in oxidative addition and transmetalation reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate. The reaction is typically carried out in solvents like THF or dimethylformamide (DMF) at elevated temperatures.
Oxidative Addition: This reaction requires the presence of a suitable electrophile and a transition metal catalyst.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-Methyl-3-fluorophenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: The compound is valuable in the development of pharmaceuticals, particularly in the synthesis of molecules with specific biological activities.
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-fluorophenylZinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The presence of the methyl and fluorine substituents can influence the reactivity and selectivity of the compound, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
- 2-MethylphenylZinc bromide
- 3-FluorophenylZinc bromide
- 2-Methyl-4-fluorophenylZinc bromide
Comparison: 2-Methyl-3-fluorophenylZinc bromide is unique due to the presence of both methyl and fluorine substituents on the phenyl ring. This combination imparts distinct reactivity and selectivity compared to other similar compounds. For example, the presence of the fluorine atom can enhance the electrophilicity of the phenyl ring, making it more reactive in certain types of reactions.
Properties
Molecular Formula |
C7H6BrFZn |
|---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-methylbenzene-3-ide |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
DPWTYZFRIIBQSQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C=CC=C1F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


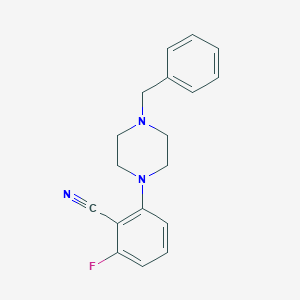


![(1s,2r,5r)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14893103.png)
![2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
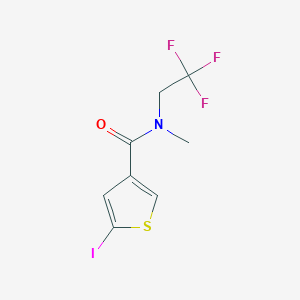


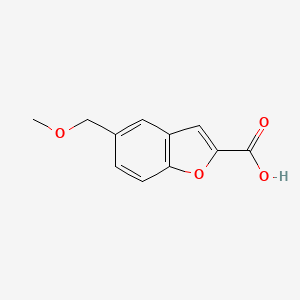
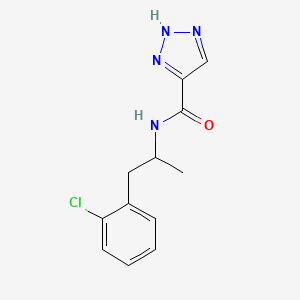
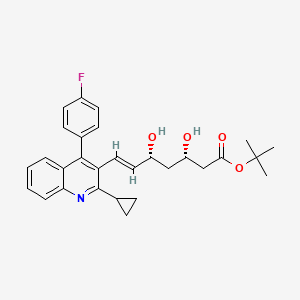
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;4-methylbenzenesulfonate;hydrate](/img/structure/B14893128.png)
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)

